molecular formula C14H19BrN2O2 B4731292 N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide

N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide

Cat. No.: B4731292
M. Wt: 327.22 g/mol
InChI Key: ZNALVPPPLDFPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as phenylacetamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it has been shown to modulate the activity of certain enzymes, including histone deacetylases. Histone deacetylases play a key role in gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. By modulating the activity of these enzymes, this compound may be able to regulate gene expression and exert its biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide in lab experiments is its ability to modulate the activity of histone deacetylases. This makes it a useful tool for studying the role of these enzymes in gene expression and cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several potential future directions for research related to N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential as a therapeutic agent for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential role in regulating gene expression and cellular processes.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-(4-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, this compound has been shown to modulate the activity of certain enzymes, including histone deacetylases, which play a key role in gene expression.

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-10-11(2)13(4-3-12(10)15)16-14(18)9-17-5-7-19-8-6-17/h3-4H,5-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNALVPPPLDFPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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